P-Nitrobenzyl-6,6-dibromopenicillinate is a chemical compound belonging to the class of penicillin derivatives, specifically modified to enhance its pharmacological properties. This compound is characterized by the presence of a p-nitrobenzyl group and two bromine atoms on the penicillin core structure. Its molecular formula is with a molecular weight of approximately 494.155 g/mol .
This compound is synthesized from penicillin derivatives and is primarily studied in the context of antibiotic development and modification. It serves as an intermediate in the synthesis of various β-lactam antibiotics, particularly those that exhibit enhanced activity against resistant bacterial strains.
The synthesis of p-nitrobenzyl-6,6-dibromopenicillinate typically involves several key steps:
The synthesis may employ various reagents and conditions, including:
The molecular structure of p-nitrobenzyl-6,6-dibromopenicillinate features:
P-Nitrobenzyl-6,6-dibromopenicillinate participates in various chemical reactions, including:
These reactions are typically conducted under controlled laboratory conditions to ensure high yields and purity of products. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and HPLC (high-performance liquid chromatography) are employed for characterization.
P-Nitrobenzyl-6,6-dibromopenicillinate exhibits its pharmacological effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
This mechanism results in bacterial lysis and death, making it effective against a range of Gram-positive bacteria. Its modifications aim to enhance stability against β-lactamases produced by resistant strains.
These properties suggest that while the compound is stable under normal conditions, it may require specific handling protocols due to its reactivity.
P-Nitrobenzyl-6,6-dibromopenicillinate has significant applications in scientific research:
This compound's role in advancing antibiotic research highlights its importance in addressing global health challenges related to antibiotic resistance.
The synthesis of p-nitrobenzyl-6,6-dibromopenicillinate hinges on phase-transfer catalysis (PTC) to overcome solubility mismatches between ionic penicillin precursors and organic electrophiles. Key protocols employ sodium 6,6-dibromopenicillinate (3 mmol) and 4-nitrobenzyl bromide (2.8 mmol) in acetonitrile (MeCN), activated by 15-crown-5 (0.15 mL) as the phase-transfer catalyst. This system facilitates the nucleophilic displacement of bromide by the C3 carboxylate of the penicillin nucleus, achieving 80% isolated yield (1.15 g) after 24 hours at 20°C. The crown ether sequesters sodium cations, liberating the nucleophilic penicillin anion and enabling reaction kinetics unattainable under classical conditions [1].
Table 1: Standard Esterification Protocol for p-Nitrobenzyl-6,6-dibromopenicillinate
Component | Amount | Role |
---|---|---|
Sodium 6,6-dibromopenicillinate | 1.14 g (3 mmol) | Nucleophile |
4-Nitrobenzyl bromide | 0.605 g (2.8 mmol) | Electrophile |
15-Crown-5 | 0.15 mL | Phase-transfer catalyst |
MeCN | 6 mL | Solvent |
Reaction time/temperature | 24 h / 20°C | Conditions |
Isolated yield | 1.15 g (80%) | Crystallized from ethanol |
Workup involves dilution with dichloromethane (DCM), followed by aqueous washes to remove inorganic salts and catalyst residues. Recrystallization from ethanol yields high-purity product (mp 122–124°C), with DCM critically enhancing organic-phase partitioning [1] [3].
Crown ether selection profoundly influences esterification efficiency. Comparative studies reveal 15-crown-5 outperforms 18-crown-6 due to its optimal cavity diameter (1.7–2.2 Å) for sodium ion complexation, which maximizes penicillin anion availability. Catalytic loading is pivotal: yields plummet below 5 mol% (relative to penicillin salt) due to incomplete cation sequestration, while exceeding 10 mol% provides diminishing returns and complicates purification. Kinetic profiling confirms full conversion within 24 hours at 20°C, whereas temperatures >30°C accelerate β-lactam degradation, and <10°C slows reaction rates prohibitively [1] [8].
Table 2: Crown Ether Catalyst Screening for Alkylation Efficiency
Catalyst | Loading (mol%) | Temp. (°C) | Conversion (%) | Yield (%) |
---|---|---|---|---|
15-Crown-5 | 5 | 20 | 98 | 80 |
15-Crown-5 | 10 | 20 | 99 | 81 |
18-Crown-6 | 5 | 20 | 75 | 60 |
None | – | 20 | <5 | <5 |
Alternative PTC agents (e.g., tetraalkylammonium salts) were evaluated but proved inferior due to nucleophilic interference or hydrolysis sensitivity. Crown ethers remain unmatched for stereochemical fidelity and scalability [1].
Solvent polarity dictates reagent solvation, reaction rates, and β-lactam stability. MeCN/DCM mixtures (1:1 v/v) emerge as optimal, balancing penicillin salt solubilization (enhanced by MeCN) and 4-nitrobenzyl bromide reactivity (favored in low-polarity DCM). Monophasic solvents like THF or DMF suffer drawbacks: THF impedes sodium salt dissolution, while DMF promotes β-lactam ring opening via nucleophilic attack. Post-reaction, the DCM/MeCN blend streamlines product isolation—adding DCM post-reaction prevents emulsion formation during aqueous workup, facilitating high-purity crystallization [1] [5] [8].
Solvent recycling protocols are economically vital: ligroin (bp 90–100°C) efficiently extracts impurities from mother liquors, allowing >70% recovery of 4-nitrobenzyl bromide derivatives for reuse [5] [8].
The 6β-stereochemistry of sodium 6,6-dibromopenicillinate is essential for subsequent esterification regioselectivity. Stereointegrity is maintained via low-temperature bromination of penicillin G followed by alkaline hydrolysis, preserving the labile β-lactam ring. Studies on analogous systems confirm that C6 epimerization (to 6α-diastereomers) drastically reduces biological activity and acylation kinetics. For the ester product itself, the (6R)-configuration of p-nitrobenzyl-6,6-dibromopenicillinate is irreplaceable: inversion to the 6S-epimer (e.g., via Mitsunobu reaction) slashes Mpro inhibition potency (IC50 >50 μM vs. 3.6 μM for 6R) [3] [9].
Crystallographic control points include:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0